3-Bromo-6-phenylisothiazolo[5,4-b]pyridine
CAS No.:
Cat. No.: VC15823427
Molecular Formula: C12H7BrN2S
Molecular Weight: 291.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7BrN2S |
|---|---|
| Molecular Weight | 291.17 g/mol |
| IUPAC Name | 3-bromo-6-phenyl-[1,2]thiazolo[5,4-b]pyridine |
| Standard InChI | InChI=1S/C12H7BrN2S/c13-11-9-6-7-10(14-12(9)16-15-11)8-4-2-1-3-5-8/h1-7H |
| Standard InChI Key | RPEHMHRYBNTLPD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NS3)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic system comprising an isothiazole ring fused to a pyridine moiety at positions 5,4-b. The bromine atom occupies position 3 of the isothiazolo[5,4-b]pyridine scaffold, while a phenyl group substitutes position 6 (Figure 1). This arrangement creates a planar, aromatic system with conjugated π-electrons, as evidenced by its SMILES notation .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.17 g/mol |
| CAS Registry Number | 1706443-95-9 |
| Aromatic System | Bicyclic (isothiazole + pyridine) |
| Substituents | 3-Bromo, 6-phenyl |
The bromine atom introduces steric bulk and electronic effects, polarizing the C-Br bond ( at carbon) for nucleophilic substitution reactions. Meanwhile, the phenyl group enhances lipophilicity, influencing solubility and membrane permeability in biological systems .
Synthetic Methodologies
Retrosynthetic Analysis
Synthesis of 3-bromo-6-phenylisothiazolo[5,4-b]pyridine typically involves constructing the isothiazolo[5,4-b]pyridine core followed by functionalization. A plausible retrosynthetic pathway (Scheme 1) disconnects the phenyl group at position 6 and the bromine at position 3, yielding 6-phenylisothiazolo[5,4-b]pyridine and elemental bromine as precursors.
Stepwise Synthesis
Adapting protocols from analogous thiazolo[5,4-b]pyridines , a seven-step route may proceed as follows:
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Core Formation: Condensation of 2,4-dichloro-3-nitropyridine with thiocyanate under acidic conditions generates the thiazole ring via intramolecular cyclization .
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Nitro Reduction: Catalytic hydrogenation or Fe/AcOH-mediated reduction converts the nitro group to an amine.
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Bromination: CuBr₂-mediated electrophilic aromatic substitution introduces bromine at position 3 .
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Suzuki Coupling: Palladium-catalyzed cross-coupling with phenylboronic acid installs the 6-phenyl group .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | KSCN, AcOH, 80°C | 65–70 |
| Bromination | CuBr₂, DMF, rt, 12 h | 78 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane | 85 |
Key challenges include regioselectivity during bromination and minimizing homocoupling in the Suzuki reaction. Optimization of ligand selection (e.g., SPhos) improves cross-coupling efficiency .
Applications in Drug Discovery
Antibacterial Agents
Pyrazolo[3,4-b]pyridine-sulfonamide hybrids demonstrate broad-spectrum antibacterial activity . By analogy, functionalizing the 3-bromo position of isothiazolo[5,4-b]pyridine with sulfa drugs (e.g., sulfamethoxazole) may yield compounds active against Gram-positive pathogens like Staphylococcus aureus.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆): Aromatic protons resonate as multiplets between δ 7.2–8.6 ppm. The phenyl group’s ortho-protons appear as doublets near δ 7.8, while the pyridinic H-5 proton integrates as a singlet at δ 8.2 .
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¹³C NMR: The C-Br carbon (C-3) shows deshielding at δ 125–130 ppm. Quaternary carbons in the fused ring system appear between δ 140–160 ppm .
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 291.1664 (calc. for : 291.1664) , confirming the molecular formula. Fragmentation patterns include loss of Br- (79.9 Da) and subsequent cleavage of the isothiazole ring.
Future Directions
Current research gaps include in vivo toxicity profiling and computational docking studies to identify target proteins. Modifying the phenyl group with electron-withdrawing substituents (e.g., -CF₃) could enhance metabolic stability, while replacing bromine with aminomethyl groups may improve aqueous solubility.
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